2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan

Description

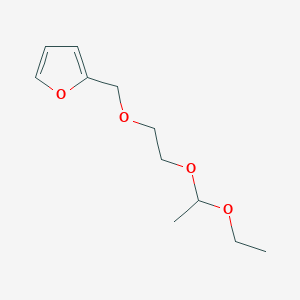

2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan is a furan derivative featuring a branched ethoxyethoxy-ethoxymethyl substituent at the 2-position of the furan ring. The compound’s extended ethoxy chain likely enhances its solubility in polar organic solvents and modulates its thermal stability compared to simpler alkoxy-substituted furans. Such derivatives are often explored for applications in flavoring agents, polymer precursors, and catalytic transformations in biomass processing .

Properties

CAS No. |

399559-14-9 |

|---|---|

Molecular Formula |

C11H18O4 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-[2-(1-ethoxyethoxy)ethoxymethyl]furan |

InChI |

InChI=1S/C11H18O4/c1-3-13-10(2)14-8-7-12-9-11-5-4-6-15-11/h4-6,10H,3,7-9H2,1-2H3 |

InChI Key |

JTPSTTJMHMPYJJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)OCCOCC1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan typically involves the reaction of furan with 2-(1-ethoxyethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride, resulting in the formation of reduced furan derivatives.

Substitution: Substitution reactions can occur at the furan ring or the ethoxyethoxy group, often using reagents like halogens or nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Halogens, nucleophiles

Major Products Formed

Scientific Research Applications

2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key physical properties of 2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan with structurally related furan derivatives:

Notes:

- 2-(Ethoxymethyl)furan is a well-characterized liquid with applications in flavoring due to its sweet, spicy aroma. Its higher boiling point compared to 2-(Methoxymethyl)furan reflects the influence of the ethoxy group .

- 2-Ethoxy-4-methyl-furan (from ) shares a similar molecular weight with 2-(Ethoxymethyl)furan but exhibits distinct regiochemistry and lower thermal stability (evidenced by its lower boiling point under reduced pressure) .

Functional Differences

- Catalytic Behavior : Ethoxy groups in 2-Ethoxy-4-methyl-furan () reduce electrophilicity at the furan ring, whereas methoxy groups in 2-(Dimethoxymethyl)furan enhance electron density, affecting reactivity in acid-catalyzed reactions .

- Biological Activity : Furans with hydroxyl or acetylated side chains (e.g., compounds in ) exhibit antitumor properties, while ethoxy/methoxy derivatives are less bioactive but valuable in materials science .

Biological Activity

2-((2-(1-Ethoxyethoxy)ethoxy)methyl)furan, a furan derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic interventions.

Chemical Structure and Properties

The molecular formula of this compound is C12H18O5, indicating the presence of multiple ether groups that may influence its solubility and reactivity. The furan ring is known for its role in various biological processes, including antioxidant activity and enzyme inhibition.

Antimicrobial Activity

Research indicates that furan derivatives can exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory effects. Similar furan derivatives have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses. In vitro experiments demonstrated that modifications to the furan structure could enhance selectivity for COX-2 inhibition, potentially reducing side effects associated with non-selective NSAIDs.

Antioxidant Activity

The antioxidant capacity of this compound has also been explored. Furan derivatives are known to scavenge free radicals, thereby mitigating oxidative stress in cells. This property is critical in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

The biological activities of this compound are mediated through specific molecular interactions:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammation and oxidative stress.

- Cell Membrane Interaction : Its structure allows for potential interactions with lipid membranes, affecting cell permeability and function.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that it undergoes significant biotransformation in vivo, with metabolites exhibiting varying biological activities.

Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anti-inflammatory | COX enzyme inhibition | |

| Antioxidant | Free radical scavenging |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related furan derivative against E. coli and S. aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against both strains, indicating significant antibacterial activity.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment assessing anti-inflammatory properties, a derivative similar to this compound was found to inhibit COX-2 with an IC50 value of 5.12 µM. This suggests potential therapeutic applications in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.